REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]([N+:9]([O-:11])=[O:10])=[CH:4][N:3]=1.[C:12](=[O:15])([O-])[O-:13].[Cs+].[Cs+].O>CN(C=O)C>[CH3:8][C:7]1[C:2]([NH:1][C:12](=[O:15])[O:13][C:7]([CH3:8])([CH3:2])[CH3:6])=[N:3][CH:4]=[C:5]([N+:9]([O-:11])=[O:10])[CH:6]=1 |f:1.2.3|
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1C)[N+](=O)[O-]
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Name
|
di-tert-butyl Bicarbonate
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Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Name
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cesium carbonate
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Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Cs+].[Cs+]
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Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (200 mL)
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Type
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WASH
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Details
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second wash with brine (100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The organic phase was dried by magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography through a 25 gram Biotage SNAP KP-Sil™ silica gel cartridge
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Type
|
WASH
|
Details
|
eluting with 13% ethyl acetate/hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=NC=C(C1)[N+](=O)[O-])NC(OC(C)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |